Bromoacetic Anhydride: A Technical Guide to its Chemical Properties and Reactivity
Bromoacetic Anhydride: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetic anhydride (B1165640), with the chemical formula (BrCH₂CO)₂O, is a highly reactive chemical intermediate widely utilized in organic synthesis and the life sciences.[1] Its utility stems from its dual functionality as both an acylating and an alkylating agent, making it a versatile reagent for the introduction of the bromoacetyl group into a variety of molecules. This guide provides an in-depth overview of the chemical properties, reactivity, and common synthetic applications of bromoacetic anhydride, with a focus on experimental considerations for laboratory professionals.
Chemical and Physical Properties
Bromoacetic anhydride is a solid at room temperature, appearing as white to brown crystals.[2] It is characterized by its high reactivity, which also necessitates careful handling and storage. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄Br₂O₃ | [3] |
| Molecular Weight | 259.88 g/mol | [3] |
| Melting Point | 31-36 °C (lit.) | [4] |
| Boiling Point | 226.2 °C at 760 mmHg | [1] |
| Density | 2.138 g/cm³ (predicted) | [1] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [5] |
| CAS Number | 13094-51-4 | [3] |
Spectroscopic Data
The structural identity of bromoacetic anhydride can be confirmed by various spectroscopic methods. While detailed spectra are best consulted from dedicated databases, typical spectroscopic characteristics are summarized in Table 2.
| Spectroscopic Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | Conforms to structure, with characteristic strong C=O stretching bands for the anhydride functional group. |
| Nuclear Magnetic Resonance (NMR) | The ¹H NMR spectrum is expected to show a singlet for the methylene (B1212753) (CH₂) protons adjacent to the bromine and carbonyl groups. The ¹³C NMR would show corresponding signals for the carbonyl and methylene carbons. |
Reactivity and Reaction Mechanisms
The reactivity of bromoacetic anhydride is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution. The presence of the bromine atoms further enhances the electrophilicity of the carbonyl centers through an inductive electron-withdrawing effect.
The general mechanism for nucleophilic acyl substitution with bromoacetic anhydride proceeds through a tetrahedral intermediate, as illustrated in the following diagram.
Reaction with Water (Hydrolysis)
In the presence of water, bromoacetic anhydride readily hydrolyzes to form two equivalents of bromoacetic acid. This reaction is typically rapid and exothermic. Due to its hygroscopic nature, it is crucial to store bromoacetic anhydride under anhydrous conditions to prevent decomposition.[6]
Reaction with Alcohols (Esterification)
Bromoacetic anhydride reacts with alcohols to form bromoacetate (B1195939) esters and bromoacetic acid. This reaction is a common method for the synthesis of bromoacetate esters, which are valuable intermediates in organic synthesis. The reaction generally proceeds under mild conditions.
Reaction with Amines (Amidation)
Primary and secondary amines react with bromoacetic anhydride to yield N-substituted bromoacetamides and bromoacetic acid. This reaction is a straightforward method for the formation of amide bonds and is widely used in the synthesis of various organic molecules, including pharmaceuticals.[]
Reaction with Thiols
Thiols are potent nucleophiles and react readily with bromoacetic anhydride. The reaction targets the electrophilic carbon of the bromoacetyl group, leading to the formation of a stable thioether linkage. This specific reactivity is extensively utilized in bioconjugation to label proteins and other biomolecules containing cysteine residues.[8]
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product.
General Protocol for Esterification
-
Reaction Setup: To a solution of the alcohol in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add 1.0-1.2 equivalents of bromoacetic anhydride at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the bromoacetic acid byproduct.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
General Protocol for Amidation
-
Reaction Setup: Dissolve the primary or secondary amine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran). To this solution, add 1.0-1.2 equivalents of bromoacetic anhydride portion-wise at 0 °C under an inert atmosphere.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Extraction: Extract the aqueous phase with an organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a bromoacetamide.
Applications in Drug Development and Bioconjugation
Bromoacetic anhydride is a key reagent in the development of pharmaceuticals and bioconjugates. Its ability to introduce a reactive bromoacetyl handle is particularly valuable.
-
Antibody-Drug Conjugates (ADCs): Bromoacetic anhydride is used in the synthesis of linker-payload systems for ADCs. The bromoacetyl group can be used to attach a cytotoxic drug to a monoclonal antibody, often by reacting with cysteine residues on the antibody.[1]
-
Peptide Modification: It is used for the N-terminal bromoacetylation of peptides, which can then be used for site-specific conjugation or for sequencing by mass spectrometry.[9]
-
Enzyme Inhibition: The bromoacetyl group can act as an electrophilic warhead to irreversibly inhibit enzymes by alkylating active site nucleophiles, such as cysteine or histidine residues.
The following diagram illustrates the role of bromoacetic anhydride in a typical bioconjugation strategy.
Safety and Handling
Bromoacetic anhydride is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[10] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, preferably in a cool, dry place.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
Bromoacetic anhydride is a powerful and versatile reagent for the introduction of the bromoacetyl group in organic synthesis. Its high reactivity, while demanding careful handling, allows for efficient acylation and alkylation of a wide range of nucleophiles under mild conditions. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and drug discovery.
References
- 1. lookchem.com [lookchem.com]
- 2. Bromoacetic anhydride, 95% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Bromoacetic anhydride | C4H4Br2O3 | CID 4259817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13094-51-4 CAS MSDS (BROMOACETIC ANHYDRIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. CN101891615A - Method for synthesizing bromoethyl acetate - Google Patents [patents.google.com]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]
